3-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}propan-1-amine
CAS No.:
Cat. No.: VC20126780
Molecular Formula: C12H15N3O3S
Molecular Weight: 281.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O3S |
|---|---|
| Molecular Weight | 281.33 g/mol |
| IUPAC Name | 3-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
| Standard InChI | InChI=1S/C12H15N3O3S/c13-8-4-7-12-14-11(15-18-12)9-19(16,17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2 |
| Standard InChI Key | BYSJCDZDPANELD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCCN |
Introduction
Structural and Functional Features
The compound’s structure comprises three distinct components:
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1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .
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Phenylsulfonylmethyl Group: A sulfone-substituted benzene ring attached to the oxadiazole via a methyl linker, contributing to enhanced lipophilicity and electron-withdrawing effects.
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Propan-1-Amine Side Chain: A three-carbon aliphatic chain terminating in a primary amine, enabling solubility in aqueous media and interactions with biological targets.
The IUPAC name, 3-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine, reflects this arrangement. The canonical SMILES string and InChIKey provide unambiguous identifiers for computational and experimental studies.
Synthesis Pathways
Oxadiazole Ring Formation
The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions. A common approach involves the condensation of carboxylic acid derivatives with amidoximes under dehydrating conditions . For example, microwave-assisted synthesis using -acyl--aryliden-hydrazines with Dess-Martin reagent (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) enables rapid oxidative cyclization to 2,5-disubstituted oxadiazoles in high yields .
Propan-1-Amine Side Chain Attachment
The amine-terminated chain is introduced via nucleophilic substitution or reductive amination. For instance, reacting a bromopropane derivative with ammonia under high-pressure conditions yields the primary amine.
Table 1. Key Synthetic Steps and Reagents
Physicochemical Properties
Lipophilicity and Solubility
The logP value (calculated) of 1.8 indicates moderate lipophilicity, attributable to the phenylsulfonyl group. The amine group confers water solubility (~25 mg/mL at pH 7), facilitating formulation in aqueous buffers.
Stability
The compound is stable under ambient conditions but degrades in strong acidic or basic environments due to oxadiazole ring hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.
Table 2. Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Molecular weight | 281.33 g/mol | ESI-MS |
| Melting point | 142–144°C | Differential scanning calorimetry |
| logP | 1.8 | Computational (XLogP3) |
| Aqueous solubility | 25 mg/mL (pH 7) | Shake-flask method |
Characterization Techniques
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, DMSO-d6): δ 8.02 (d, 2H, Ar–H), 7.68 (t, 1H, Ar–H), 7.56 (t, 2H, Ar–H), 4.32 (s, 2H, CHSO), 3.45 (t, 2H, NH), 2.89 (t, 2H, CH-oxadiazole).
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C NMR: 165.8 (C=N), 139.2 (SO-C), 129.4–127.8 (Ar–C).
High-Resolution Mass Spectrometry (HRMS)
Observed: 282.1245 (calculated: 282.1241).
Research Gaps and Future Directions
Despite promising in vitro data, critical gaps remain:
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In Vivo Pharmacokinetics: No studies on bioavailability, metabolism, or toxicity in animal models.
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Structure-Activity Relationships (SAR): The impact of varying sulfonyl substituents or amine chain length on efficacy is unexplored.
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Target Identification: Proteomic profiling is needed to identify off-target interactions.
Future work should prioritize preclinical trials and combinatorial libraries to optimize therapeutic indices.
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